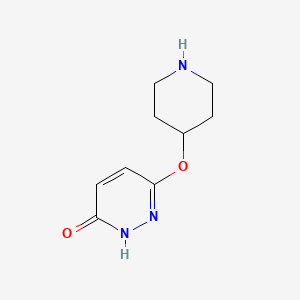
6-(Piperidin-4-yloxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperidin-4-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a piperidine moiety attached via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one typically involves the reaction of 4-hydroxypyridazin-3(2H)-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow techniques and the use of more efficient catalysts to enhance yield and reduce reaction time. The exact methods can vary depending on the desired purity and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Piperidin-4-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Piperidin-4-yl)pyridazin-3-amine: Similar structure but with an amine group instead of an ether linkage.
6-(Piperidin-4-yloxy)pyrimidin-3(2H)-one: Similar structure but with a pyrimidinone core instead of a pyridazinone core.
Uniqueness
6-(Piperidin-4-yloxy)pyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone core and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
3-piperidin-4-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13N3O2/c13-8-1-2-9(12-11-8)14-7-3-5-10-6-4-7/h1-2,7,10H,3-6H2,(H,11,13) |
InChI-Schlüssel |
VALQWQWFEPDNAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=NNC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


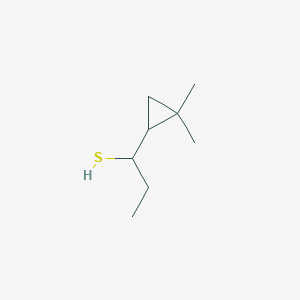
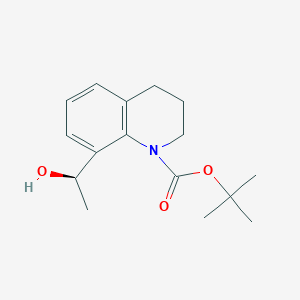
![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
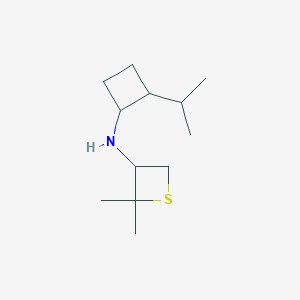
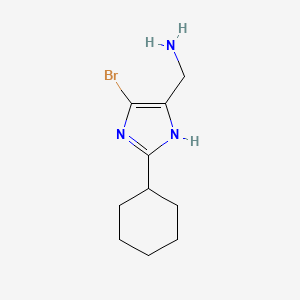
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
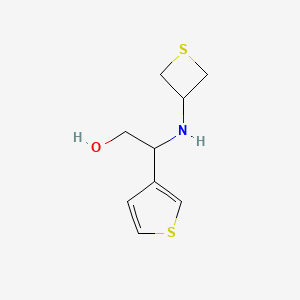
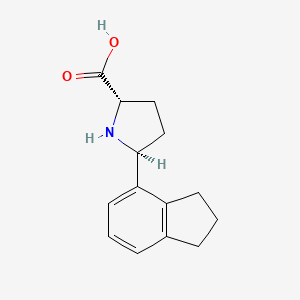
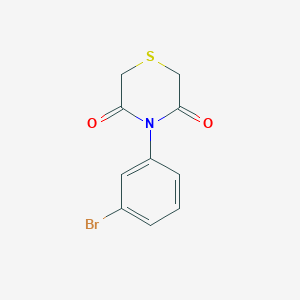
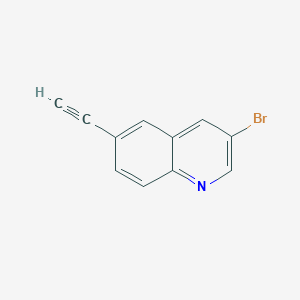
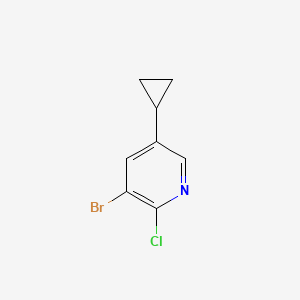
![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
